2-(Hexyloxy)benzaldehyde

Vue d'ensemble

Description

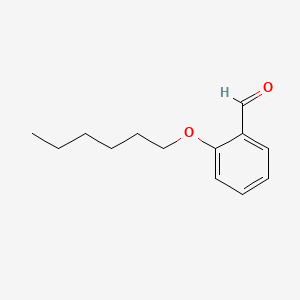

2-(Hexyloxy)benzaldehyde, also known as o-Hexyloxybenzaldehyde, is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a hexyloxy group at the ortho position. This compound is used in various chemical syntheses and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Hexyloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Hexyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: 2-(Hexyloxy)benzoic acid.

Reduction: 2-(Hexyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

2-(Hexyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 2-(Hexyloxy)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Benzaldehyde: The parent compound without the hexyloxy substitution.

4-(Hexyloxy)benzaldehyde: A positional isomer with the hexyloxy group at the para position.

2-Methoxybenzaldehyde: A similar compound with a methoxy group instead of a hexyloxy group.

Uniqueness: 2-(Hexyloxy)benzaldehyde is unique due to the presence of the hexyloxy group at the ortho position, which influences its reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and reactivity compared to its analogs .

Activité Biologique

2-(Hexyloxy)benzaldehyde, also known as o-hexyloxybenzaldehyde, is an aromatic compound with the molecular formula and a molecular weight of approximately 206.28 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- IUPAC Name : this compound

- CAS Number : 7162-59-6

- Molecular Structure :

The compound features a benzaldehyde moiety substituted with a hexyloxy group at the ortho position, influencing its chemical reactivity and biological properties.

Antifungal Activity

Recent studies have indicated that this compound exhibits significant antifungal properties. In a comparative study, it was shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with metabolic pathways.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium chrysogenum | 10 | 100 |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6. The findings suggest that it may inhibit the NF-kB signaling pathway, which is crucial in regulating inflammatory responses.

Case Studies

-

Study on Antifungal Efficacy :

- Researchers evaluated the antifungal efficacy of this compound against clinical isolates of fungi. The results indicated a promising potential for therapeutic applications in treating fungal infections resistant to conventional antifungal agents.

-

Inflammation Model :

- In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in rats, treatment with this compound led to a marked decrease in paw edema compared to control groups. Histopathological analysis further confirmed reduced inflammatory cell infiltration in treated tissues.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The hexyloxy group enhances lipophilicity, allowing the compound to integrate into lipid membranes, leading to increased permeability and eventual cell death in fungi.

- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it may exert protective effects against tissue damage during inflammatory responses.

Safety and Toxicity

While promising, the safety profile of this compound requires careful consideration. Preliminary toxicity assessments indicate low cytotoxicity at therapeutic concentrations; however, further studies are necessary to establish comprehensive safety data for human applications.

Propriétés

IUPAC Name |

2-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9,11H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOIDROUJIGQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221865 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7162-59-6 | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7162-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.